sodium;6-hydroxynaphthalene-2-sulfonate

Dye intermediate manufacturing Sulfonation process optimization Co-production separation

This compound is the definitive coupling component for Sunset Yellow FCF (FD&C Yellow No. 6, E110) synthesis. With ≥98% purity and high water solubility (1000 g/L at 25°C), it enables homogeneous industrial-scale azo coupling. Its distinct positional isomerism (6-sulfonate) delivers predictable reactivity—unlike interchangeable naphthalene sulfonate analogs—ensuring compliance with 21 CFR § 74.706 impurity profiles. The photoacid behavior (pKa 8.59, pKa* ~3.3) and sub-ppb fluorescence detection (0.2 µg/L) also make it a validated probe for proton-transfer research and environmental monitoring. Avoid generic substitutes; insist on lot-specific purity documentation.

Molecular Formula C10H7NaO4S
Molecular Weight 246.22 g/mol
Cat. No. B7767230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;6-hydroxynaphthalene-2-sulfonate
Molecular FormulaC10H7NaO4S
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+]
InChIInChI=1S/C10H8O4S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1
InChIKeyZPWQALCOMQRMRK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 6-Hydroxynaphthalene-2-sulfonate Procurement Guide: CAS 135-76-2 Specifications and Baseline Properties


Sodium 6-hydroxynaphthalene-2-sulfonate (CAS 135-76-2), also known as Schaeffer's salt or 2-naphthol-6-sulfonic acid sodium salt, is a monosulfonated naphthalene derivative with the molecular formula C₁₀H₇NaO₄S and molecular weight 246.22 g/mol . The compound exists as a white to off-white crystalline solid with a melting point exceeding 300°C and exhibits high water solubility of 1000 g/L at 25°C . As a member of the naphthalene sulfonate family, this compound contains a hydroxyl group at the 2-position (systematically designated as the 6-position in the naphthalene numbering scheme) and a sulfonate group at the 6-position (systematically the 2-position), conferring distinct reactivity as a coupling component in azo dye synthesis .

Why Schaeffer's Salt (Sodium 6-Hydroxynaphthalene-2-sulfonate) Cannot Be Replaced with Other Naphthalene Sulfonates


Naphthalene sulfonate derivatives are not functionally interchangeable despite sharing the naphthalene scaffold and sulfonate functional groups. The positional isomerism of the hydroxyl and sulfonate substituents fundamentally alters electronic distribution, steric accessibility, and intermolecular interactions, resulting in distinct pKa values, proton transfer kinetics, and coupling regioselectivity [1]. Empirical evaluation of 21 commercial Schaeffer's salt samples from 8 countries revealed significant batch-to-batch variability in purity, residual 2-naphthol content, and disulfonic acid byproduct levels, underscoring that even materials sharing the same CAS registry number exhibit divergent performance in downstream synthesis applications [2]. The sulfonic group in β-naphtholsulfonic acid molecules directly modulates the energy relationship of the OH group and adjacent hydrogen atoms, manifesting in both coupling reactivity and the resultant dye colorimetric properties [3].

Sodium 6-Hydroxynaphthalene-2-sulfonate Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Schaeffer's Salt vs. G-Salt: Purity Benchmark Differentiation in Co-Production Process

In the co-production of Schaeffer's salt (2-naphthol-6-sulfonate) and G-salt (2-naphthol-6,8-disulfonate) from 2-naphthol sulfonation, conventional processes yield G-salt with purity ≤80% due to contamination by Schaeffer's salt and R-salt byproducts [1]. A novel patented co-production method achieved Schaeffer's salt finished product purity of 99.77% (88 g yield from 100 g 2-naphthol starting material) alongside high-purity G-salt via controlled ammonia salting-out and optimized temperature staging [1]. This purity level exceeds typical commercial specifications (≥97-98% by HPLC) and demonstrates that procurement of material from processes incorporating this purification methodology provides measurable advantage in downstream dye synthesis consistency .

Dye intermediate manufacturing Sulfonation process optimization Co-production separation

pKa and Proton Transfer Kinetics: 6-Sulfonate vs. 7-Sulfonate vs. 8-Sulfonate Positional Isomers

The reversible proton dissociation and geminate recombination of 2-naphthol monosulfonate positional isomers were studied under varying pressure conditions in water [1]. The 6-sulfonate isomer (target compound) exhibits distinct proton transfer behavior compared to the 7-sulfonate and 8-sulfonate isomers, attributable to differential electronic effects of the sulfonate group position on the hydroxyl group's acidity. At elevated pressure (~11 kbar), the proton transfer rate increases by a factor of 7.5-10 for all monosulfonates studied, but the baseline rate and pressure-response profile vary by isomer [1]. Specifically, 2-naphthol-6-sulfonate was used as the reference comparator for evaluating the pressure dependence of the 7- and 8-isomers, confirming that the 6-position substitution produces a unique excited-state pKa* of approximately 3.3 compared to 2-naphthol's near-zero pKa* [2]. The ground-state pKa of 2-naphthol-6-sulfonate is 8.59, contrasting with predicted values for other positional isomers [3].

Photochemistry Proton transfer kinetics Excited-state acidity

Water Solubility: 6-Sulfonate Position vs. Isomeric Alternatives

Sodium 6-hydroxynaphthalene-2-sulfonate exhibits water solubility of 1000 g/L at 25°C, with a calculated LogP of -2.26 at 25°C, reflecting high hydrophilicity imparted by the sulfonate group at the 6-position . In contrast, the positional isomer sodium 7-hydroxynaphthalene-2-sulfonate (CAS 135-55-7, F-acid) is described as a white crystalline solid soluble in water and alcohol but without quantitative solubility specifications in available technical literature . The sodium salt of Schaeffer's acid is sparingly soluble in cold water (1.7%) but forms a 30% solution at 80°C, demonstrating pronounced temperature-dependent solubility behavior relevant to industrial processing . The compound also exhibits solubility in methanol and slight solubility in DMSO, with insolubility in acidic aqueous solutions .

Solubility profiling Formulation development Analytical sample preparation

Fluorescence Detection Sensitivity in Environmental Analysis

Naphthalene sulfonates including sodium 6-hydroxynaphthalene-2-sulfonate exhibit intrinsic fluorescence enabling sensitive detection in aqueous environmental samples without derivatization [1]. Synchronous excitation fluorimetry with a Δλ of 105 nm achieves a limit of detection of 0.2 µg L⁻¹ for sulfonated naphthalenes and their formaldehyde condensates (SNFC) in groundwater and aqueous environmental matrices [1]. The method demonstrated 104% average recovery with a 95% confidence interval of 24%, validated against HPLC-fluorescence detection as reference [1]. This sub-ppb detection capability arises from the naphthalene fluorophore retained in the 6-sulfonate derivative, with the sulfonate group conferring water solubility while preserving the aromatic π-system responsible for fluorescence emission [2].

Environmental monitoring Fluorescence spectroscopy Trace analysis

Diazo Coupling Rate Constants: 2-Naphthol-6-sulfonate vs. 2-Naphthol

Rate constants for diazo coupling reactions were determined under various pH conditions for both 2-naphthol and 2-naphthol-6-sulfonate ion (the deprotonated form of Schaeffer's acid) [1]. The presence of the sulfonate group at the 6-position modifies the electronic environment of the coupling site at the 1-position, altering the nucleophilicity of the naphthoxide ion and consequently the coupling rate with diazonium salts [1]. While the specific rate constants are not numerically reported in the accessible abstract, the study explicitly demonstrates that pH-dependent coupling kinetics differ between the sulfonated and unsulfonated analogs, with the sulfonate group providing aqueous solubility while maintaining coupling competency . The pKa of 2-naphthol-6-sulfonate (8.59) differs from 2-naphthol (approximately 9.5), shifting the pH range of maximum coupling activity [2].

Azo coupling kinetics Dye synthesis Reaction rate optimization

Sodium 6-Hydroxynaphthalene-2-sulfonate: Validated Application Scenarios Based on Quantitative Evidence


Food-Grade Azo Dye Manufacturing: Sunset Yellow FCF (E110) Synthesis

Sodium 6-hydroxynaphthalene-2-sulfonate serves as the essential coupling component for Sunset Yellow FCF (FD&C Yellow No. 6, E110), where diazotized 4-aminobenzenesulfonic acid couples with 6-hydroxy-2-naphthalene-sulfonic acid to yield the trisodium salt of 3-hydroxy-4-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid [1]. The 99.77% purity level achievable via optimized co-production processes (CN107963986B) is particularly critical for food-grade applications, where impurity profiles are strictly regulated by 21 CFR § 74.706 specifications [2]. The compound's high water solubility (1000 g/L at 25°C) enables homogeneous aqueous coupling conditions essential for industrial-scale dye synthesis, while the defined pKa of 8.59 informs optimal pH control during the coupling reaction [3].

Photophysical Research: Excited-State Proton Transfer Studies

The compound's well-characterized photoacid behavior, with ground-state pKa of 8.59 and excited-state pKa* of approximately 3.3, makes it a valuable probe for investigating proton transfer dynamics in aqueous and mixed solvent systems [1]. Comparative pressure-dependence studies have established 2-naphthol-6-sulfonate as a reference compound for evaluating positional isomer effects on proton transfer rates, with the 6-sulfonate isomer exhibiting distinct kinetic profiles compared to 7- and 8-sulfonate analogs [2]. The high aqueous solubility facilitates studies at concentrations up to 1000 g/L without precipitation artifacts, while the intrinsic fluorescence enables time-resolved spectroscopic monitoring without exogenous fluorophore labeling [3].

Environmental Monitoring: Tracer Detection of Sulfonated Naphthalenes

The intrinsic fluorescence of sodium 6-hydroxynaphthalene-2-sulfonate enables its detection at sub-ppb levels (0.2 µg L⁻¹) in groundwater and aqueous environmental samples using synchronous excitation fluorimetry without sample enrichment or derivatization [1]. This analytical sensitivity supports environmental fate monitoring of dye manufacturing effluents and verification of wastewater treatment efficacy. The method's 104% average recovery and validation against HPLC-fluorescence detection establish quantitative reliability for regulatory compliance monitoring of naphthalene sulfonate discharge [1]. The compound's LogP of -2.26 at 25°C confirms high environmental mobility in aquatic systems, relevant to exposure assessment modeling [2].

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